

"Pyruvate Carboxylase-IN-4" vehicle and delivery methods

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Compound of Interest

Compound Name: *Pyruvate Carboxylase-IN-4*

Cat. No.: *B12366675*

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Technical Support Center: Pyruvate Carboxylase-IN-4

This guide provides detailed information, protocols, and troubleshooting advice for researchers using **Pyruvate Carboxylase-IN-4** (PC-IN-4).

Frequently Asked Questions (FAQs)

Q1: What is **Pyruvate Carboxylase-IN-4** (PC-IN-4)?

A1: **Pyruvate Carboxylase-IN-4** is a potent and competitive inhibitor of Pyruvate Carboxylase (PC).^{[1][2]} PC is a key enzyme that catalyzes the conversion of pyruvate to oxaloacetate, an essential step for replenishing intermediates in the TCA (Krebs) cycle and for gluconeogenesis.^{[3][4][5]} PC-IN-4 allows researchers to study the metabolic consequences of inhibiting this pathway.

Q2: What are the basic properties of PC-IN-4?

A2: The known properties of PC-IN-4 are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ NO ₃	[1]
CAS Number	2369048-06-4	[1][2]
Mechanism of Action	Competitive Inhibitor of Pyruvate Carboxylase	[1]
IC ₅₀	4.3 μM	[1][2]

Q3: How should I prepare a stock solution of PC-IN-4?

A3: PC-IN-4 is a hydrophobic compound with limited aqueous solubility. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). For detailed steps, please refer to the Protocol: Preparation of a 10 mM DMSO Stock Solution.

Q4: What is the recommended storage condition for the stock solution?

A4: Stock solutions in DMSO should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or colder for long-term stability.

Q5: Can I use PC-IN-4 for in vivo animal studies?

A5: Yes, but it requires a specific vehicle formulation due to its hydrophobicity. Direct injection of a DMSO stock solution is not recommended. Please see the Protocol: Preparation of an In Vivo Formulation for a suggested vehicle.

Experimental Protocols & Data

Solubility Data

Due to its hydrophobic nature, PC-IN-4 requires specific solvents for effective solubilization. The following table provides solubility data in common laboratory solvents.

Solvent	Solubility (Approximate)	Notes
DMSO	≥ 20 mg/mL	Recommended for primary stock solutions.
Ethanol	~ 2 mg/mL	Use anhydrous, high-purity ethanol.
Water / PBS	< 0.1 mg/mL	Considered insoluble in aqueous buffers.

Protocol: Preparation of a 10 mM DMSO Stock Solution

- **Weigh Compound:** Carefully weigh out the desired amount of PC-IN-4 powder in a sterile microcentrifuge tube.
- **Calculate DMSO Volume:** Based on the molecular weight (215.21 g/mol), calculate the volume of DMSO needed to achieve a 10 mM concentration.
 - Formula: $\text{Volume (L)} = [\text{Mass (g)} / 215.21 \text{ (g/mol)}] / 0.010 \text{ (mol/L)}$
- **Dissolve:** Add the calculated volume of high-purity, anhydrous DMSO to the tube.
- **Mix Thoroughly:** Vortex or sonicate the solution gently until all the powder is completely dissolved. Ensure no visible particulates remain.
- **Aliquot and Store:** Dispense the stock solution into smaller, single-use aliquots and store at -20°C .

Protocol: Preparation of Working Solutions for Cell Culture

- **Thaw Stock:** Thaw a single aliquot of the 10 mM PC-IN-4 DMSO stock solution at room temperature.
- **Serial Dilution:** Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentration.

- **Vortex Gently:** Mix thoroughly by gentle vortexing or inversion immediately after adding the compound to the medium to prevent precipitation.
- **Solvent Control:** Always prepare a vehicle control by adding the same final concentration of DMSO to the medium without the inhibitor. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.

Protocol: Preparation of an In Vivo Formulation

For hydrophobic compounds like PC-IN-4, a multi-component vehicle is often required for intraperitoneal (IP) or other injection routes.^[6]

Example Formulation (for IP Injection):

Component	Percentage (v/v)	Purpose
DMSO	5-10%	Primary solvent to dissolve PC-IN-4.
PEG400	40%	Solubilizing agent and co-solvent.
Tween 80	5%	Surfactant to improve stability and prevent precipitation.
Saline (0.9% NaCl)	45-50%	Aqueous vehicle to make the solution isotonic.

Methodology:

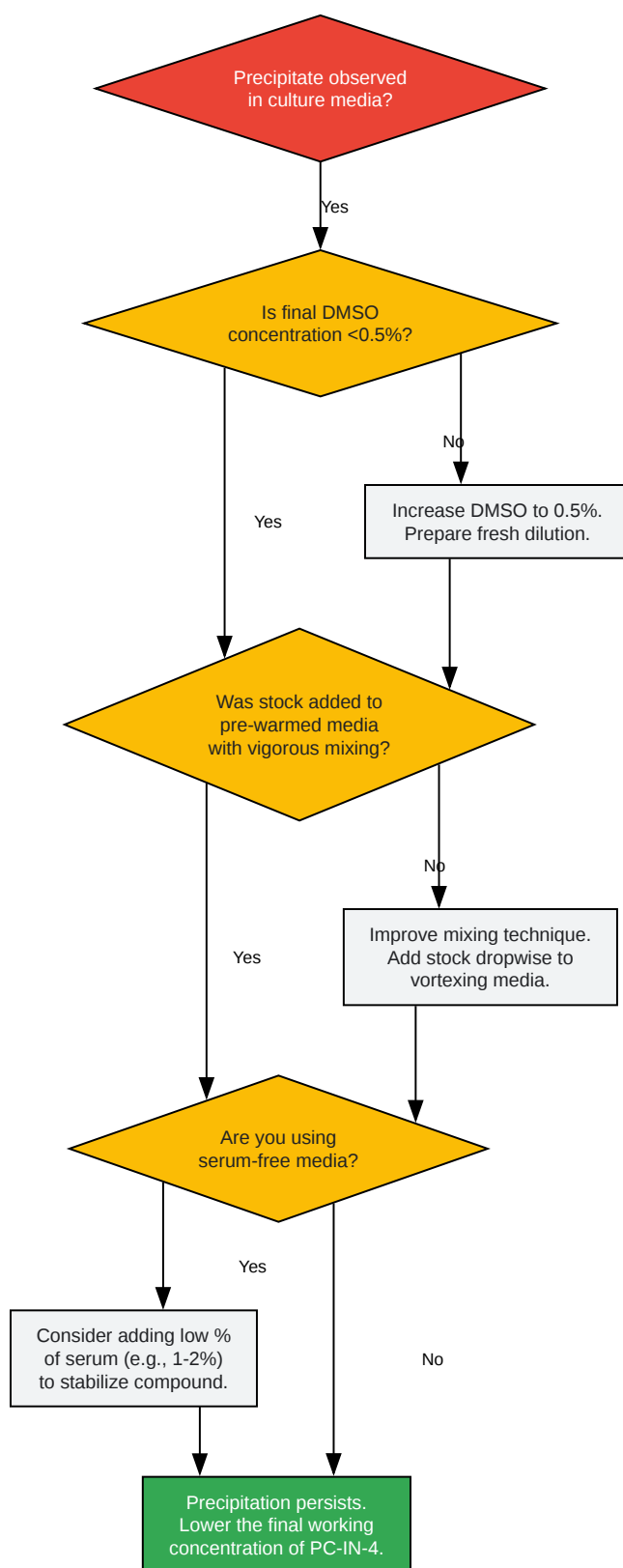
- Dissolve the required amount of PC-IN-4 in DMSO first.
- Add PEG400 and mix until the solution is clear.
- Add Tween 80 and mix again.
- Slowly add the saline dropwise while vortexing to prevent the compound from precipitating.

- The final solution should be clear. If precipitation occurs, gentle warming (to 37°C) and sonication may help. Always prepare this formulation fresh before each use.

Troubleshooting Guide

Issue 1: My compound precipitates when added to cell culture media.

- Possible Cause: The final concentration of PC-IN-4 exceeds its solubility limit in the aqueous medium.
- Solution:
 - Ensure the final DMSO concentration is sufficient but non-toxic (e.g., 0.1-0.5%).
 - Add the DMSO stock solution to the media while vortexing to ensure rapid dispersal.
 - Pre-warm the cell culture media to 37°C before adding the compound.
 - If using serum-free media, consider adding a small percentage of serum, as proteins can sometimes help stabilize hydrophobic compounds.[\[7\]](#)



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Caption: Troubleshooting logic for compound precipitation.

Issue 2: High levels of cell death are observed, even at concentrations near the IC₅₀.

- Possible Cause 1: Solvent Toxicity.
 - Solution: Ensure the final DMSO concentration in your vehicle control and experimental wells is identical and non-toxic (ideally $\leq 0.1\%$ for sensitive cell lines).
- Possible Cause 2: Off-target effects.
 - Solution: Reduce the concentration of PC-IN-4. Perform a dose-response curve to find the optimal concentration that inhibits PC activity without causing excessive cell death. Also, reduce the incubation time to the minimum required to observe the desired effect.

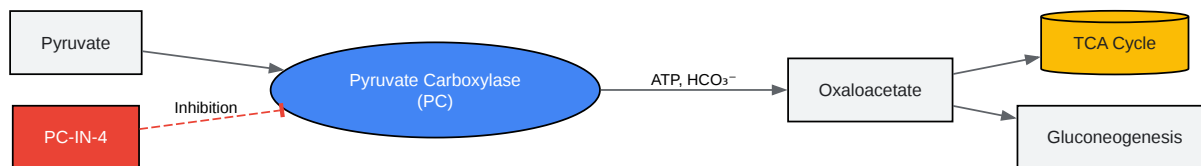
Issue 3: Inconsistent results in in vivo studies.

- Possible Cause: Poor bioavailability or rapid clearance. The compound may be precipitating out of the vehicle after injection or being metabolized too quickly.
- Solution:
 - Verify Formulation: Ensure the in vivo formulation is prepared fresh and remains a clear solution before injection.
 - Optimize Vehicle: Experiment with different vehicle compositions. Sometimes adjusting the ratio of PEG400, Tween 80, or using an alternative solubilizer like cyclodextrin may be necessary.
 - Pharmacokinetic Study: If the problem persists, a preliminary pharmacokinetic study may be needed to determine the compound's half-life and optimal dosing schedule.

Visualized Pathways and Workflows

Mechanism of Action: Pyruvate Carboxylase Inhibition

Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a critical anaplerotic role by replenishing oxaloacetate in the TCA cycle.^[8] PC-IN-4 competitively inhibits this function.

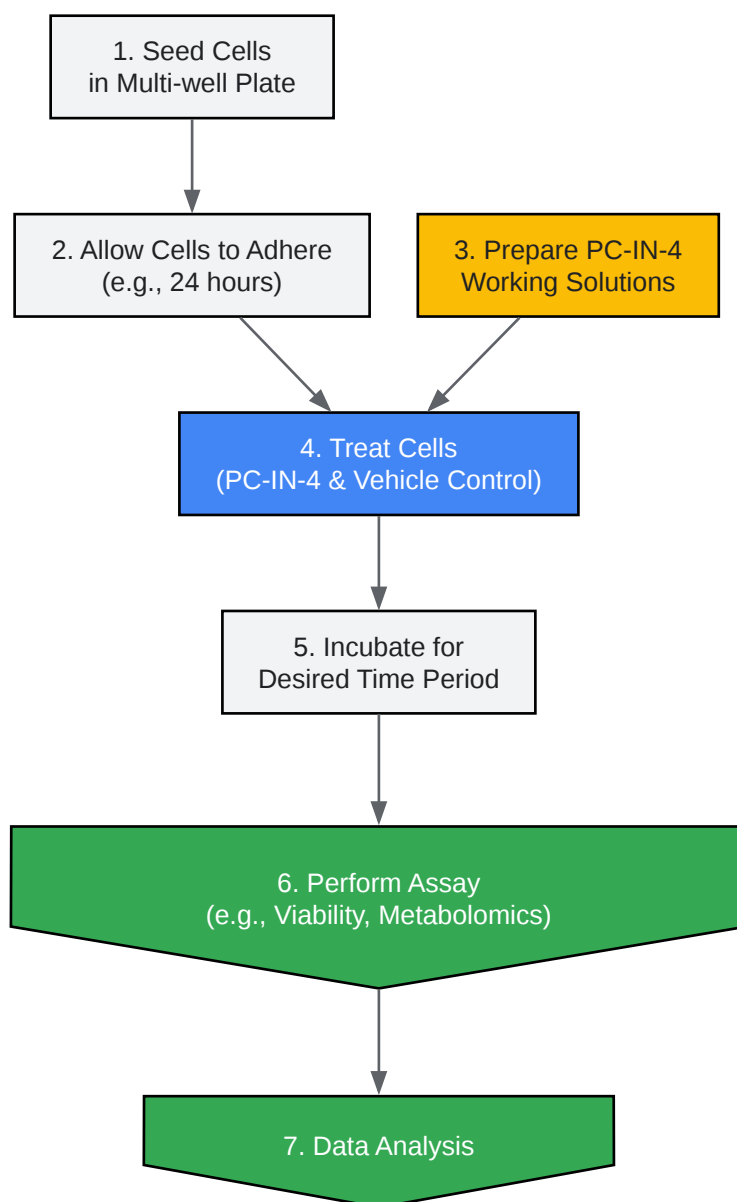


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Caption: Inhibition of the Pyruvate Carboxylase pathway by PC-IN-4.

General Workflow for In Vitro Cell-Based Assays

This diagram outlines the typical steps for evaluating the effect of PC-IN-4 on cultured cells.



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Caption: Standard experimental workflow for PC-IN-4 in cell culture.

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